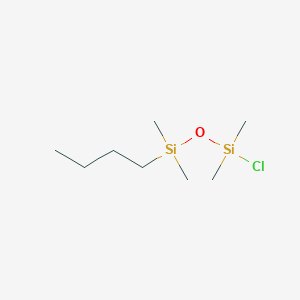
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a phosphorus atom within its ring structure, which imparts unique chemical properties
準備方法
The synthesis of 1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of phosphorus trichloride and aniline derivatives, followed by cyclization in the presence of a base such as sodium hydroxide. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
化学反応の分析
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound.
科学的研究の応用
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one can be compared with other similar compounds, such as:
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-thione: This compound has a sulfur atom in place of the oxygen atom, leading to different chemical properties and reactivity.
1-Ethyl-2-phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-selenone: This compound contains a selenium atom, which imparts unique properties compared to the oxygen and sulfur analogs.
特性
| 82632-14-2 | |
分子式 |
C15H16NOP |
分子量 |
257.27 g/mol |
IUPAC名 |
1-ethyl-2-phenyl-3H-1,2λ5-benzazaphosphole 2-oxide |
InChI |
InChI=1S/C15H16NOP/c1-2-16-15-11-7-6-8-13(15)12-18(16,17)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3 |
InChIキー |
UEISYSZGATWMEV-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2CP1(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14422524.png)









